N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a unique structure that includes an oxazole ring, a carboxamide group, and an ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-ethylphenylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups
Reduction: Amine derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- N-(3-ethylphenyl)acetamide
- N-(3-methylphenyl)acetamide
Uniqueness
N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of both the ethylphenyl and dimethyl-oxazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-11-6-5-7-12(8-11)15-14(17)13-9(2)16-18-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNIIZDWXQQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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